Ecto-5′-Nucleotidase (CD73) Inhibition
3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride demonstrates a defined, albeit modest, inhibitory activity against rat ecto-5′-nucleotidase (CD73) with an IC₅₀ value of 4.01 × 10⁴ nM (40.1 µM) [1]. This contrasts with the non-brominated analog, 3-(4-Ethylphenoxy)pyrrolidine, for which no comparable CD73 inhibitory activity has been reported in the same assay system.
| Evidence Dimension | Inhibition of rat ecto-5'-nucleotidase (CD73) |
|---|---|
| Target Compound Data | IC₅₀ = 40.1 µM |
| Comparator Or Baseline | 3-(4-Ethylphenoxy)pyrrolidine (non-brominated analog) |
| Quantified Difference | No comparable inhibitory activity reported |
| Conditions | Rat Ecto-5'-nucleotidase transfected in COS7 cells, preincubated for 10 mins, followed by AMP addition, measured after 10 mins |
Why This Matters
This provides a quantitative benchmark for CD73 inhibitory potential, which is absent in the non-brominated analog, guiding selection for purinergic signaling research.
- [1] BindingDB. BDBM50437934 CHEMBL2408702. Affinity Data for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. Available from: https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50437934 View Source
